2-Chloro-5-nitroisonicotinohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4O3 |
|---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
2-chloro-5-nitropyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H5ClN4O3/c7-5-1-3(6(12)10-8)4(2-9-5)11(13)14/h1-2H,8H2,(H,10,12) |
InChI Key |
HQLQNHUVZNILPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways
Strategies for the Preparation of 2-Chloro-5-nitroisonicotinohydrazide
The formation of this compound is not a trivial process and typically involves the construction of the substituted pyridine (B92270) core followed by the elaboration of the hydrazide function at the C-4 position.
One sophisticated approach to constructing the core 2-hydroxy-5-nitropyridine (B147068) intermediate involves a series of condensation and cyclization reactions. This method avoids harsh nitration conditions by building the ring system from acyclic precursors. A patented method describes a high-yield synthesis starting with a 2-halogenated acrylate. google.com
The process begins with the condensation of an ethyl 2-haloacrylate (e.g., ethyl 2-chloroacrylate (B1238316) or ethyl 2-bromoacrylate) with nitromethane. This is followed by a subsequent condensation with triethyl orthoformate. The resulting intermediate is then cyclized in the presence of an ammonia-ammonium salt mixture to yield 2-hydroxy-5-nitropyridine. google.com This precursor is then chlorinated to 2-chloro-5-nitropyridine (B43025), a key intermediate for the target compound. google.com
More conventional routes to this compound begin with readily available pyridine derivatives. A common pathway involves the synthesis of the key intermediate, 2-chloro-5-nitropyridine, which is then functionalized at the 4-position.
Synthesis of the 2-Chloro-5-nitropyridine Intermediate:
Route A: From 2-Aminopyridine (B139424): A widely used method starts with the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid to produce 2-amino-5-nitropyridine. guidechem.comguidechem.com The amino group is then converted to a hydroxyl group via a diazotization reaction (using sodium nitrite (B80452) in an acidic solution) followed by hydrolysis, yielding 2-hydroxy-5-nitropyridine. guidechem.com The final step for the intermediate is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to give 2-chloro-5-nitropyridine. google.comchemicalbook.com
Route B: From 3-Nitropyridine (B142982): An alternative synthesis involves the direct chlorination of 3-nitropyridine using agents such as dichlorine monoxide in a suitable solvent. guidechem.comchemicalbook.com
Formation of the Hydrazide:
Once 2-chloro-5-nitropyridine is obtained, the synthesis proceeds by introducing a carboxyl group at the 4-position to form 2-chloro-5-nitroisonicotinic acid. This acid is then esterified, commonly with ethanol (B145695), to produce ethyl 2-chloro-5-nitroisonicotinate. chemicalbridge.co.uk The final step is the reaction of this ester with hydrazine (B178648) hydrate (B1144303). In this nucleophilic acyl substitution, the hydrazine displaces the ethoxy group of the ester to form the stable this compound product. This is a standard and efficient method for preparing hydrazides from their corresponding esters. google.comnih.gov
The efficiency of the multi-step synthesis of this compound is highly dependent on the conditions of each reaction step. Optimization is crucial for maximizing yields and purity, particularly for scalable industrial production.
For the nitration of 2-aminopyridine, temperature control is critical. The reaction is typically kept at low temperatures (<10°C) during the initial mixing, then raised to 55-65°C for an extended period to ensure complete reaction while managing the formation of undesired isomers. guidechem.com
In the chlorination of 2-hydroxy-5-nitropyridine, the choice of chlorinating agent, reaction temperature, and time are key variables. A combination of phosphorus oxychloride and phosphorus pentachloride is often employed, with temperatures ranging from 60°C to 105°C and reaction times from 5 to 16 hours to drive the reaction to completion and achieve high yields. google.comchemicalbook.com The final hydrazinolysis step is generally efficient, but controlling the temperature (typically refluxing in ethanol) and the molar ratio of hydrazine hydrate ensures complete conversion of the ester to the desired hydrazide. google.com
Table 1: Optimization of Key Synthetic Steps
| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Nitration | 2-Aminopyridine | H₂SO₄, HNO₃ | 55-65 | 11 | 85.7 |
| Hydrolysis | 2-Amino-5-nitropyridine | NaNO₂, HCl | -5 to 5 | 0.75 | High |
| Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60-105 | 5-16 | 89-95 |
| Hydrazinolysis | Ethyl 2-chloro-5-nitroisonicotinate | Hydrazine Hydrate | Reflux | 2-3 | >80 |
Derivatization and Functionalization of the Core Structure
The this compound molecule possesses a reactive primary amine group (-NH₂) as part of the hydrazide moiety, making it an excellent substrate for further derivatization.
The terminal nitrogen of the hydrazide group can be readily acylated by reacting it with various acylating agents, such as acid chlorides or acid anhydrides. This reaction forms a new amide bond, leading to N-acylhydrazide derivatives. For instance, acetylation with acetyl chloride or acetic anhydride (B1165640) would yield N'-acetyl-2-chloro-5-nitroisonicotinohydrazide. The parent compound, isonicotinic acid hydrazide (isoniazid), is known to undergo metabolic N-acetylation, highlighting the reactivity of this functional group. nih.gov This transformation allows for the introduction of a wide range of substituents, thereby modifying the chemical properties of the parent molecule.
Table 2: Examples of N-Acylation Reactions
| Acylating Agent | Resulting Derivative Structure |
|---|---|
| Acetyl Chloride | |
| Benzoyl Chloride | |
| Succinic Anhydride |
One of the most significant reactions of this compound is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction involves the nucleophilic attack of the terminal hydrazide amine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), known as an azomethine linkage. tandfonline.com
This reaction is highly versatile, allowing for the combination of the 2-chloro-5-nitroisonicotinoyl core with a vast array of carbonyl-containing compounds. The synthesis can be performed using conventional methods, which often involve refluxing the reactants in a solvent like ethanol with an acid catalyst. tandfonline.com More recently, green chemistry approaches have been developed, utilizing methods such as sonication, microwave irradiation, or stirring in water without a catalyst, which can lead to shorter reaction times and higher yields. tandfonline.comresearchgate.net
Table 3: Examples of Schiff Base Formation
| Carbonyl Compound | Resulting Schiff Base (Hydrazone) Structure |
|---|---|
| Benzaldehyde | |
| Acetone (B3395972) | |
| Salicylaldehyde | |
| Cinnamaldehyde |
Exploration of Substituent Effects on Synthetic Accessibility and Reactivity
The synthetic accessibility and chemical reactivity of this compound are profoundly influenced by the electronic properties of the substituents on its pyridine ring. The chloro and nitro groups, in particular, play a crucial role in dictating the molecule's behavior in chemical transformations.
The reactivity of an aromatic ring is significantly affected by the nature of its substituents. libretexts.org Some groups activate the ring, making it more reactive than benzene, while others deactivate it. libretexts.org In the case of the pyridine ring in this compound, the presence of the nitrogen atom inherently makes the ring electron-deficient. This effect is amplified by the strong electron-withdrawing nature of the nitro group (-NO₂). This deactivation makes the ring less susceptible to electrophilic aromatic substitution but significantly more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org
The position of these substituents is critical. The nitro group at the 5-position (para to the chlorine at the 2-position) strongly activates the ring for nucleophilic attack. libretexts.orglibretexts.org This is because the negative charge of the intermediate formed during an SNAr reaction can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.orglibretexts.org If the nitro group were in the meta position relative to the leaving group, this stabilization would not be possible, and the reaction would be far less favorable. libretexts.org
The hydrazide moiety (-CONHNH₂) is typically introduced by reacting the corresponding ester or acid chloride (e.g., ethyl 2-chloro-5-nitroisonicotinate) with hydrazine hydrate. The reactivity of this step is primarily dependent on the electrophilicity of the carbonyl carbon. The electron-withdrawing effects of the chloro and nitro groups on the ring increase this electrophilicity, facilitating the nucleophilic attack by hydrazine.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Ring Nitrogen | 1 | Inductive withdrawal, Mesomeric withdrawal | Deactivates ring to electrophiles, Activates ring to nucleophiles |
| Chloro (-Cl) | 2 | Inductive withdrawal, Weak mesomeric donation | Overall deactivating; excellent leaving group for SNAr |
| Nitro (-NO₂) | 5 | Strong inductive and mesomeric withdrawal | Strongly deactivates ring to electrophiles; Strongly activates C2 for SNAr via resonance stabilization of the intermediate |
| Hydrazide (-CONHNH₂) | 4 | Mesomeric donation from N, Inductive withdrawal from C=O | Directs reactivity; participates in subsequent reactions (e.g., hydrazone formation) |
Mechanistic Investigations of this compound Reactions
Studies on the Kinetics and Thermodynamics of Hydrazone Formation
The reaction of this compound with aldehydes and ketones to form hydrazones is a cornerstone of its chemical utility. Mechanistic studies, largely pioneered by Jencks, have established that this condensation reaction proceeds via a two-step mechanism involving a tetrahedral intermediate. nih.govnih.gov
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often facilitated by the concurrent protonation of the carbonyl oxygen by a general acid catalyst. nih.gov
Formation of Tetrahedral Intermediate: This attack forms a neutral tetrahedral intermediate, often called a carbinolamine or hemiaminal. nih.gov
Dehydration: The tetrahedral intermediate is then dehydrated to form the final hydrazone. At neutral pH, the rate-limiting step is the breakdown of this intermediate to eliminate water. nih.gov This step is acid-catalyzed, involving the protonation of the hydroxyl group to make it a better leaving group (water). nih.govnih.gov
The kinetics of hydrazone formation are highly pH-dependent. At very low pH, the reaction rate decreases because the hydrazine nucleophile becomes protonated and non-nucleophilic. nih.gov Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the tetrahedral intermediate. Therefore, the reaction rate is typically maximal at a mildly acidic pH.
Kinetic studies on structurally varied aldehydes and hydrazines have shown that electron-withdrawing groups on the carbonyl compound accelerate the reaction rate. nih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts significantly faster than 4-methoxybenzaldehyde. nih.gov This is attributed to the increased electrophilicity of the carbonyl carbon. Similarly, substituents on the hydrazide that modulate the nucleophilicity of the terminal nitrogen will affect the reaction rate. The electron-withdrawing nature of the 2-chloro-5-nitropyridine ring in the target compound reduces the nucleophilicity of the hydrazide moiety compared to a simpler alkyl hydrazide, which would result in a slower rate of initial attack.
| Factor | Effect | Mechanistic Rationale |
|---|---|---|
| pH | Optimal rate at mildly acidic pH | Balances the need for a free nucleophile (hydrazine) and acid catalysis for dehydration of the intermediate. nih.gov |
| Carbonyl Substituent | Electron-withdrawing groups increase the rate | Enhances the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. nih.gov |
| Hydrazide Substituent | Electron-withdrawing groups decrease the rate | Reduces the nucleophilicity of the attacking nitrogen atom. |
| Catalysis | General acid catalysis accelerates the reaction | Facilitates both the initial attack on the carbonyl and the final dehydration step. nih.govnih.gov |
Elucidation of Nucleophilic Aromatic Substitution (SNAr) Patterns on the Pyridine Ring
The 2-chloro-5-nitropyridine scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a primary pathway for the transformation of this compound, where a nucleophile displaces the chloride ion at the C2 position. The reaction proceeds via a well-established addition-elimination mechanism. wikipedia.orglibretexts.org
The mechanism involves two main steps:
Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (the ipso carbon). This attack is favored because the pyridine nitrogen and the para-nitro group effectively withdraw electron density from this position. wikipedia.orglibretexts.org This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion. libretexts.org
The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. researchgate.netresearchgate.net For this compound, the negative charge in this intermediate is stabilized by several factors:
The high electronegativity of the ring nitrogen atom. wikipedia.org
The strong resonance and inductive effects of the nitro group at the 5-position (para to the attack site), which delocalizes the negative charge away from the ring and onto its oxygen atoms. libretexts.orglibretexts.org
The inductive effect of the remaining chlorine atom.
This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction. libretexts.org The substitution pattern is highly specific; nucleophilic attack is overwhelmingly directed at the C2 (and C6) positions of the pyridine ring due to the effective delocalization of the resulting negative charge onto the ring nitrogen. The presence of the powerful activating nitro group at C5 further enhances the electrophilicity of the C2 position, making it the primary site of reaction.
Advanced Spectroscopic and Crystallographic Characterization
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 2-Chloro-5-nitroisonicotinohydrazide. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.
Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, causing ionization and extensive fragmentation. The resulting mass spectrum reveals a pattern of fragments that is characteristic of the molecule's structure. For this compound (C₁₃H₉ClN₄O₃), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A significant feature in the spectrum is the presence of an isotopic peak at M+2, approximately one-third the intensity of the M⁺ peak, which is a definitive indicator of a monochlorinated compound. miamioh.edu
The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Common fragmentation pathways for chloro-nitro aromatic compounds include the loss of the chlorine atom or the nitro group. nih.gov The hydrazide linkage is also a common site for cleavage.
Table 1: Postulated Major Fragments in the EI-MS Spectrum of this compound
| Fragment Ion | Postulated Structure/Loss | Approximate m/z |
| [M]⁺ | Molecular Ion | 304 |
| [M+2]⁺ | Molecular Ion (³⁷Cl isotope) | 306 |
| [M-Cl]⁺ | Loss of Chlorine | 269 |
| [M-NO₂]⁺ | Loss of Nitro Group | 258 |
| [C₆H₃ClN]⁺ | Fragment of the chloronitrophenyl ring | 124 |
| [C₆H₅N₂O]⁺ | Fragment of the isonicotinoyl group | 121 |
Note: The m/z values are based on the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov This is possible due to the unique mass defect of each element. nih.gov
For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₉ClN₄O₃. The experimentally measured exact mass would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) confirming the elemental composition.
Table 2: HRMS Data for Elemental Composition Verification
| Parameter | Value |
| Molecular Formula | C₁₃H₉³⁵ClN₄O₃ |
| Nominal Mass | 304 g/mol |
| Theoretical Exact Mass | 304.0363 Da |
| Expected Experimental Mass | ~304.0363 ± 0.0015 Da (for 5 ppm error) |
X-ray Diffraction Studies for Three-Dimensional Molecular and Crystal Structure Determination
X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, angles, and intermolecular interactions.
Single crystal X-ray diffraction studies on a related derivative, N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide, reveal detailed structural parameters. nih.gov The compound crystallizes in the tetragonal system. nih.gov The analysis confirms that all bond lengths and angles are within normal ranges for such structures. nih.gov The molecule adopts a trans configuration with respect to the C=N and C-N bonds of the hydrazone linkage. nih.govresearchgate.net Key structural parameters include the dihedral angles between the planes of the aromatic rings and the orientation of the nitro group.
Table 3: Selected Crystallographic and Structural Data
| Parameter | Value | Reference |
| Crystal System | Tetragonal | nih.gov |
| Unit Cell Parameter 'a' | 18.586 (3) Å | nih.gov |
| Unit Cell Parameter 'c' | 15.183 (3) Å | nih.gov |
| Unit Cell Volume | 5244.9 (15) ų | nih.gov |
| Molecules per Unit Cell (Z) | 16 | nih.gov |
| Dihedral Angle (Benzene-Pyridine Rings) | 12.1 (2)° | nih.govresearchgate.net |
| Dihedral Angle (Nitro Group-Benzene Ring) | 8.1 (2)° | nih.gov |
The crystal structure is stabilized by a network of intermolecular interactions. The most significant of these are hydrogen bonds. In the crystal lattice of N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide, adjacent molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions involve the hydrazide N-H group as the hydrogen bond donor and a carbonyl oxygen atom as the acceptor, leading to the formation of molecular dimers. nih.govresearchgate.net The available literature on this specific crystal structure does not indicate the presence of significant π-π stacking interactions.
Table 4: Hydrogen Bonding Interactions
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Resulting Motif |
| N (hydrazide) | H | O (carbonyl) | N—H⋯O | Dimer Formation |
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Design Principles and Coordination Modes of 2-Chloro-5-nitroisonicotinohydrazide
Identification of Potential Donor Atoms (e.g., Hydrazide Nitrogen, Carbonyl Oxygen, Pyridine (B92270) Nitrogen)
There is no available experimental or theoretical data to definitively identify the donor atoms of this compound in metal complexes.
Chelation Behavior and Denticity in Metal Complexes
Information regarding the chelation behavior and denticity of this compound is not present in the current scientific literature.
Synthesis and Structural Characterization of Metal Complexes
Formation with Transition Metal Ions (e.g., Ni(II), Cd(II), Co(II), Cu(II), Mn(II), Zn(II), Pd(II))
There are no published methods for the synthesis of metal complexes with this compound.
Spectroscopic Signatures of Metal-Ligand Coordination (e.g., FT-IR Spectral Shifts, UV-Vis Electronic Transitions)
No spectroscopic data (FT-IR or UV-Vis) for metal complexes of this compound has been reported.
Elucidation of Coordination Geometries and Stoichiometries
The coordination geometries and stoichiometries of metal complexes involving this compound have not been determined.
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
There is no available information in the scientific literature regarding the use of this compound in the design and synthesis of coordination polymers or MOFs.
One-Dimensional (1D) Helical Chain Formation and Higher-Dimensional Structures
No studies have been found that report the formation of 1D helical chains or any higher-dimensional structures involving this compound as a ligand.
Influence of Synthetic Conditions (e.g., Solvent Systems, Metal-to-Ligand Ratios) on Architecture
As no synthesis of coordination polymers with this ligand has been reported, there is no data on how synthetic conditions such as solvent systems or metal-to-ligand ratios might influence the final architecture.
Role of Non-Covalent Interactions in Directing Supramolecular Assembly
There is no research available on the supramolecular assembly of metal complexes of this compound, and therefore, the role of non-covalent interactions in such systems has not been studied.
Research Applications of Metal Complexes and Coordination Polymers
No research has been published on the applications of metal complexes or coordination polymers derived from this compound.
Catalytic Activity in Organic Transformations
There are no reports on the catalytic activity of any potential metal complexes of this compound in organic transformations.
Precursors for Advanced Inorganic Material Synthesis via Thermolysis
The use of this compound-based coordination compounds as precursors for the synthesis of advanced inorganic materials via thermolysis has not been investigated in any published research.
Preclinical Biological Research and Mechanistic Investigations
Evaluation of Antimicrobial Efficacy
The antimicrobial potential of isonicotinohydrazide derivatives is typically assessed through a battery of in vitro tests against a diverse panel of clinically relevant microorganisms. These evaluations are crucial in determining the compound's spectrum of activity and its potency.
In Vitro Antibacterial Screening against Gram-Positive and Gram-Negative Bacterial Strains
Screening against both Gram-positive and Gram-negative bacteria is a fundamental first step in characterizing any potential antibacterial agent. Isonicotinoylhydrazide Schiff's bases, for example, have been evaluated against a wide array of bacteria including Mycobacterium tuberculosis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes nih.gov. The introduction of substituents on the isonicotinohydrazide core can significantly influence this activity.
The Minimum Inhibitory Concentration (MIC) is a key metric that quantifies the lowest concentration of a compound required to inhibit the visible growth of a microorganism. Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be established, which is the lowest concentration that results in microbial death. For isonicotinic acid hydrazide derivatives, MIC values are instrumental in comparing the potency of different analogs. While specific MIC and MBC values for 2-Chloro-5-nitroisonicotinohydrazide are not readily found in published literature, studies on related compounds provide a comparative framework. For instance, certain N(2)-acyl isonicotinic acid hydrazides with dichloro substituents have demonstrated notable activity against S. aureus, B. subtilis, and E. coli nih.gov.
To illustrate the typical data generated in such studies, the following interactive table presents hypothetical MIC and MBC values for a series of isonicotinohydrazide derivatives against common bacterial strains. This data is for illustrative purposes only, as specific data for this compound is not available.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Derivative A | Staphylococcus aureus | 16 | 32 |
| Derivative A | Escherichia coli | 32 | 64 |
| Derivative B | Staphylococcus aureus | 8 | 16 |
| Derivative B | Escherichia coli | 16 | 32 |
| Derivative C | Pseudomonas aeruginosa | 64 | >128 |
The activity of novel antimicrobial agents against multidrug-resistant (MDR) strains is of paramount importance. While there is a lack of specific data for this compound against MDR bacteria, the broader class of pyridine (B92270) derivatives is being explored for this purpose nih.govsemanticscholar.orgnih.gov. The structural modifications inherent in this compound, namely the chloro and nitro groups, could potentially overcome some of the resistance mechanisms that affect older generations of antibiotics.
In Vitro Antifungal Activity against Pathogenic Fungi
In addition to antibacterial properties, isonicotinohydrazide derivatives have also been investigated for their antifungal potential. Studies have shown that certain Schiff's bases of isonicotinoylhydrazide exhibit activity against fungal species such as Trichophyton longifusus, Candida albicans, Aspergillus flavus, and Microsporum canis nih.gov. The presence of electron-withdrawing substituents can influence this antifungal activity researchgate.net.
Similar to the antibacterial data, the following table provides a hypothetical representation of antifungal activity for isonicotinohydrazide derivatives.
| Compound | Fungal Strain | MIC (µg/mL) |
| Derivative D | Candida albicans | 32 |
| Derivative D | Aspergillus flavus | 16 |
| Derivative E | Candida albicans | 64 |
| Derivative E | Aspergillus flavus | 32 |
Structure-Activity Relationships (SAR) Governing Antimicrobial Potency
The antimicrobial activity of isonicotinohydrazide derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how different functional groups and their positions on the molecule affect its biological activity. For hydrazide-hydrazones, the nature of the substituents on the aromatic rings plays a crucial role in their inhibitory potential nih.govmdpi.com.
The presence of electron-withdrawing groups, such as the nitro group in this compound, is a key consideration in SAR studies of nitroaromatic compounds mdpi.comresearchgate.net. Halogen atoms, like the chloro group, can also significantly modulate the biological activity of a compound through various interactions drugdesign.org. The combination of these two types of substituents on the isonicotinohydrazide scaffold is expected to have a profound impact on its antimicrobial profile, though specific SAR studies for this exact arrangement are not currently available.
Exploration of Specific Antimicrobial Mechanisms (e.g., Quorum Sensing Inhibition)
Beyond direct killing or inhibition of growth, some antimicrobial agents can interfere with bacterial communication systems, a process known as quorum sensing (QS). QS regulates various virulence factors and biofilm formation in bacteria. While there is no direct evidence of this compound acting as a quorum sensing inhibitor, the general class of pyridine-containing compounds has been investigated for such properties nih.gov. The inhibition of QS is considered a promising alternative strategy to combat bacterial infections, particularly those caused by MDR pathogens. The potential for this compound to disrupt QS pathways remains an area for future investigation.
An article on the preclinical biological research and mechanistic investigations of this compound cannot be generated as requested.
Following a comprehensive search of scientific literature and chemical databases, no published studies detailing the specific biological activities of the compound "this compound" were found. The CAS number for this compound is 2142450-33-5, and while it is listed in chemical supplier catalogs, there is no available data regarding its evaluation for the activities specified in the provided outline.
Specifically, no research was found pertaining to:
Antitubercular Activity: No studies on its effects against Mycobacterium tuberculosis strains or its derivatives.
Enzyme Inhibition Profile: No data exists for its inhibitory action on:
Carbonic Anhydrase (CA) isoforms (hCA I, II, IV, IX, XII)
Cholinesterases (AChE, BChE)
Alpha-Glucosidase and Tyrosinase
Aspartic Proteases (Human Cathepsin D, Plasmodium falciparum Plasmepsin-II)
Specific bacterial and fungal metabolic enzymes (Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA), Tyrosyl-tRNA Synthetase)
Without any scientific findings on these topics for this specific compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure and content requirements.
Enzyme Inhibition Profiling and Mechanistic Elucidation
Characterization of Enzyme Binding Modes and Inhibition Kinetics
Comprehensive searches of scientific literature and databases have revealed a significant gap in the publicly available information regarding the specific enzyme binding modes and inhibition kinetics of this compound. While the broader class of isonicotinohydrazide derivatives has been the subject of extensive research, particularly in the context of antimicrobial and antitubercular activities, detailed preclinical data focusing on the enzymatic interactions of this specific compound are not currently available in published research.
Isonicotinohydrazide and its analogues are known to exert their biological effects through the inhibition of various enzymes. The parent compound, isoniazid, for instance, is a pro-drug that, upon activation by bacterial catalase-peroxidase, targets the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This mechanism highlights the potential for isonicotinohydrazide derivatives to act as enzyme inhibitors.
However, for this compound, specific details regarding its enzyme targets, how it binds to these enzymes at a molecular level, and the kinetics of this inhibition (such as IC50 or Ki values) have not been documented in the accessible scientific literature. Investigations into the structure-activity relationships of related compounds suggest that the nature and position of substituents on the pyridine ring and the hydrazide moiety can significantly influence their biological activity and enzyme inhibitory potential. The presence of a chloro and a nitro group on the isonicotinohydrazide scaffold would be expected to alter its electronic and steric properties, potentially leading to novel enzyme inhibitory activities.
Future preclinical research would be necessary to elucidate the specific enzymatic targets of this compound. Such studies would typically involve:
Enzymatic Screening: Testing the compound against a panel of relevant enzymes to identify potential targets.
Inhibition Assays: Quantifying the inhibitory potency of the compound against identified target enzymes to determine key kinetic parameters.
Structural Biology Studies: Utilizing techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound in complex with its target enzyme, revealing the precise binding mode and key molecular interactions.
Computational Modeling: Employing molecular docking and simulation studies to predict and analyze the binding interactions between this compound and potential enzyme targets.
Without such dedicated studies, any discussion on the enzyme binding modes and inhibition kinetics of this compound would be speculative. Therefore, no detailed research findings or data tables can be presented at this time.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
No published studies containing data on the quantum chemical calculations for 2-Chloro-5-nitroisonicotinohydrazide are currently available.
Specific DFT calculations detailing the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound have not been reported in the reviewed literature.
Data from FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the resultant energy gap, and the Molecular Electrostatic Potential (MEP) map for this compound, are not available in existing research publications.
There are no reports on the calculated global and local chemical reactivity descriptors (such as chemical hardness, softness, electronegativity, and chemical potential) for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
No molecular docking studies investigating the interactions of this compound with any receptor proteins or enzymes have been found in the scientific literature.
Information on the predicted binding modes, binding affinities (e.g., docking scores or binding free energies) of this compound with specific biological targets is currently unavailable.
A detailed analysis of the non-covalent interactions formed between this compound and potential biological targets has not been published.
Identification of Critical Active Site Residues for Ligand Recognition
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For isonicotinohydrazide derivatives, docking studies have been pivotal in identifying the key amino acid residues within the active site that are essential for molecular recognition and binding. A primary target for this class of compounds, particularly in the context of antitubercular activity, is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.
Docking simulations consistently show that the isonicotinohydrazide scaffold forms a network of specific interactions within the InhA binding pocket. The hydrazide moiety is a critical pharmacophoric feature, typically forming hydrogen bonds with the side chain of Tyr158 and the backbone of other nearby residues. nih.govnih.govresearchgate.net The pyridine (B92270) ring often participates in hydrophobic and π-π stacking interactions with residues such as Phe149. researchgate.net The substituents on the pyridine ring, such as the chloro and nitro groups in this compound, play a significant role in modulating the binding affinity and specificity through additional electrostatic and van der Waals interactions with the protein's active site. mdpi.com
These computational predictions highlight a conserved binding mode for isonicotinohydrazide derivatives, underscoring the importance of specific residues for stable ligand recognition.
| Target Protein | Critical Active Site Residue | Dominant Interaction Type |
| InhA (M. tuberculosis) | Tyr158 | Hydrogen Bond, π-π Stacking |
| InhA (M. tuberculosis) | Ser94 | Hydrogen Bond |
| InhA (M. tuberculosis) | Phe149 | Hydrophobic, π-π Stacking |
| InhA (M. tuberculosis) | Lys165 | Hydrogen Bond |
| InhA (M. tuberculosis) | Met199 | Hydrophobic Interaction |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time.
Conformational Sampling and Flexibility Analysis
MD simulations also provide crucial information on the flexibility of both the ligand and the protein. The root-mean-square fluctuation (RMSF) is calculated for each residue to identify regions of the protein that exhibit significant movement. High RMSF values in loops or terminal regions are common, while residues in the active site that interact with the ligand tend to show reduced fluctuation, indicating stabilization upon binding. mdpi.com Conformational analysis of the ligand itself reveals which rotational bonds are flexible and how the molecule adapts its shape to fit optimally within the binding pocket. This dynamic understanding of molecular flexibility is essential for rational drug design, as it helps in designing derivatives with improved conformational preorganization for the target active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules and the identification of essential structural features for activity.
Development of 2D and 3D QSAR Models for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between molecular descriptors and the biological activity of a series of compounds. researchgate.netnih.gov For isonicotinohydrazide derivatives, 2D-QSAR models have been developed using descriptors such as lipophilicity (logP), electronic properties, and topological indices to predict antimycobacterial activity. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of molecular properties. pitt.edunih.govmdpi.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. mdpi.comnih.gov For isonicotinohydrazide analogs, 3D-QSAR studies have highlighted the importance of the steric and electrostatic fields around the molecule, guiding the placement of substituents on the pyridine ring to enhance biological potency. nih.govresearchgate.net
Identification of Key Structural Features Correlating with Potency and Selectivity
Pharmacophore modeling identifies the 3D arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. researchgate.netnih.gov A typical pharmacophore model for an isonicotinohydrazide-based InhA inhibitor would include features such as:
A hydrogen bond acceptor (often the carbonyl oxygen of the hydrazide).
A hydrogen bond donor (the NH group of the hydrazide).
An aromatic ring feature (the pyridine ring).
Hydrophobic features.
These models serve as 3D queries for virtual screening of chemical databases to identify novel scaffolds that match the required pharmacophoric features. nih.gov For this compound, the pyridine ring serves as the aromatic core, the hydrazide provides key hydrogen bonding groups, and the chloro and nitro substituents contribute to the specific electronic and steric profile that influences its interaction with the target protein. By understanding these key features, medicinal chemists can rationally design new derivatives with optimized potency and selectivity. biorxiv.org
Virtual Screening Approaches for Novel Analog Discovery
The discovery of novel analogs of this compound, with potentially enhanced biological activities or improved physicochemical properties, can be significantly accelerated using computational virtual screening (VS) techniques. These methods allow for the rapid, in silico evaluation of large chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. The primary virtual screening strategies applicable are structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
Structure-Based Virtual Screening (SBVS): This approach is contingent on the availability of a three-dimensional (3D) structure of the biological target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or generated via computational modeling. nih.gov The core of SBVS is molecular docking, a process that predicts the preferred orientation and binding affinity of a ligand to a protein's active site. researchgate.net For a compound like this compound, a library of millions of compounds would be docked into the target's binding pocket. nih.gov Algorithms within software like AutoDock Vina then calculate a binding score for each compound based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govroyalsocietypublishing.org Compounds with the most favorable docking scores, suggesting strong binding affinity, are selected as hits for further investigation. researchgate.net This methodology has been successfully applied to identify novel inhibitors for various targets using hydrazide derivatives as starting points. researchgate.net
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS serves as a powerful alternative. nih.gov This method utilizes the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities. techscience.com Here, the known structure of this compound would serve as a query molecule or template. Large chemical databases are then searched for molecules with a high degree of similarity. Similarity can be assessed based on 2D fingerprints (encoding structural fragments) or 3D shape and pharmacophore models. techscience.com A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to filter databases, identifying diverse scaffolds that retain the key interaction features of the original molecule. nih.govresearchgate.net
Both SBVS and LBVS approaches offer efficient pathways to enrich the pool of potential drug candidates, effectively navigating the vast chemical space to discover novel analogs of this compound for further development. nih.gov
Prediction and Validation of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide deep insights into the molecule's vibrational modes and electronic environment, which are manifested in its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The accuracy of these predictions, when validated against experimental data, confirms the molecular structure and provides a detailed understanding of its characteristics.
The theoretical vibrational spectra for this compound can be computed using DFT methods, a common choice being the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p). mdpi.comdntb.gov.ua The process begins with the in silico construction of the molecule and subsequent geometry optimization to find its most stable conformation (i.e., the structure at the lowest point on the potential energy surface).
Following optimization, a frequency calculation is performed on the minimized structure. This calculation solves for the eigenvalues of the Hessian matrix, which correspond to the harmonic vibrational frequencies of the molecule's 3N-6 normal modes (where N is the number of atoms). psu.edu The results provide a list of vibrational frequencies and their corresponding IR and Raman intensities, allowing for the generation of a theoretical spectrum.
It is a standard practice to apply a scaling factor to the calculated harmonic frequencies. This correction is necessary because the theoretical model assumes a harmonic oscillator and is performed on a single molecule in a vacuum, whereas experimental measurements are conducted on bulk material in the solid phase and are subject to anharmonicity and intermolecular interactions. nih.gov The scaled theoretical frequencies typically show excellent agreement with experimental FT-IR and FT-Raman data. researchgate.net The Potential Energy Distribution (PED) analysis is also commonly performed to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or NO₂ symmetric stretching. researchgate.net
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound. Note: This table is illustrative, based on typical values for analogous compounds, as specific experimental data for the title compound is not available in the cited literature.
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation and is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method. imist.mayoutube.com This calculation is typically carried out at the DFT level (e.g., B3LYP/6-311+G(2d,p)) on the previously optimized molecular geometry. nih.gov
The GIAO method calculates the absolute isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.net To convert these shielding values (σ) into the chemically relevant chemical shifts (δ), a reference compound, usually Tetramethylsilane (TMS), is also calculated at the exact same level of theory. The chemical shift of a given nucleus is then determined by subtracting its calculated isotropic shielding value from that of the reference standard: δ_nucleus = σ_TMS - σ_nucleus. conicet.gov.ar Calculations can be performed for the molecule in a vacuum or by incorporating a solvent model (e.g., using the Polarizable Continuum Model, PCM) to better simulate experimental conditions. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. Note: This table is illustrative, based on typical values for analogous compounds, as specific experimental data for the title compound is not available in the cited literature.
The final and most critical step in computational spectroscopic studies is the rigorous comparison of theoretical predictions with experimental data. acs.org This process serves as a validation of both the calculated molecular structure and the computational methodology employed. rsc.org
For vibrational spectroscopy, the calculated (and scaled) FT-IR and FT-Raman spectra are overlaid with the experimental spectra. A high degree of correspondence in the positions, and often in the relative intensities, of the peaks provides strong evidence for the correctness of the structural model and the vibrational assignments. nih.gov Studies on similar hydrazide and nitroaromatic compounds consistently show a good correlation between the theoretical and experimental vibrational frequencies. mdpi.commdpi.com
For NMR spectroscopy, the validation is typically performed by plotting the calculated chemical shifts against the experimental values. A strong linear correlation, with a coefficient of determination (R²) close to 1.0, indicates excellent agreement and confirms the structural assignment. nih.gov This comparative analysis is crucial, especially for complex molecules where unambiguous assignment of all signals from experimental data alone can be challenging. acs.org The validation of computed NMR parameters against experimental datasets is a key step in benchmarking computational methods for structure determination. rsc.orgbris.ac.uk The combination of experimental measurement and theoretical calculation provides a powerful and synergistic approach to the complete and accurate structural characterization of molecules like this compound.
Potential Applications in Specialized Materials Research
Investigation of Functional Materials: Sensors, Catalysts, and Optoelectronic Devices
The inherent features of 2-Chloro-5-nitroisonicotinohydrazide make it a versatile building block for a new generation of functional materials. The hydrazide group is an excellent ligand, capable of coordinating with a wide range of metal ions. This coordination can lead to the formation of metal-organic frameworks (MOFs) or discrete metal complexes with tailored properties.
Sensors: The presence of the electron-withdrawing nitro group and the pyridine (B92270) nitrogen atom can make metal complexes derived from this hydrazide sensitive to their electronic environment. This sensitivity could be exploited in the development of colorimetric or fluorescent sensors for specific anions or cations. The binding of an analyte to the metal center or the ligand itself could induce a noticeable change in the material's optical properties.
Catalysts: Coordination complexes involving this compound could exhibit catalytic activity. The metal center, held in a specific geometry by the ligand, can act as a Lewis acid or a redox center, facilitating various organic transformations. The electronic properties of the ligand, modulated by the chloro and nitro groups, can be fine-tuned to optimize the catalyst's performance for specific reactions.
Optoelectronic Devices: Organic compounds featuring both electron-donating (hydrazide) and electron-withdrawing (nitro) groups are often investigated for their charge-transfer characteristics. This intramolecular charge transfer is a key property for materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine ring system further contributes to the electronic properties and can facilitate electron transport.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is often enhanced in molecules with a significant difference in electron density between different parts of the structure.
This compound possesses the classic "push-pull" electronic structure conducive to NLO activity. The hydrazide moiety can act as an electron donor, while the nitro group is a strong electron acceptor. This donor-acceptor pair, connected through the conjugated pyridine ring system, facilitates intramolecular charge transfer upon excitation with intense light, which is a primary origin of second- and third-order NLO properties nih.gov. Two-dimensional materials, in particular, have shown promise for NLO applications such as second and third harmonic generation nih.gov. While organic NLO materials like DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) are well-known, the exploration of novel structures is ongoing nih.gov. The specific arrangement of the chloro and nitro groups on the pyridine ring of this compound could be systematically modified to tune these NLO properties for specific applications.
Research into organic NLO materials often involves characterizing their nonlinear absorption coefficients. For example, studies on squaraine dyes have demonstrated strong saturable absorption, making them suitable for use in pulsed lasers mdpi.com. The investigation of this compound and its derivatives could reveal similar or complementary NLO properties.
Role as Advanced Intermediates in Specialty Chemical and Agrochemical Synthesis
Perhaps the most immediate and significant application of this compound is its role as a versatile intermediate in organic synthesis. The multiple reactive sites on the molecule allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules.
Synthesis of Heterocycles: Hydrazides are well-known precursors for the synthesis of various five-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. By reacting this compound with appropriate reagents, a diverse library of substituted heterocyclic compounds can be generated. These heterocyclic motifs are common in pharmaceuticals, specialty dyes, and pigments.
Agrochemical Intermediates: The 2-chloro-5-nitropyridine (B43025) core is a known structural element in some agrochemicals. For instance, related compounds like 2-chloro-5-chloromethylpyridine are key intermediates for neonicotinoid insecticides such as imidacloprid and acetamiprid nbinno.com. The hydrazide functional group in this compound offers a synthetic handle to build more complex side chains, potentially leading to new classes of pesticides with novel modes of action. The synthesis of 2-chloro-5-nitropyridine itself can be achieved through various methods, including the chlorination of 2-hydroxy-5-nitropyridine (B147068) google.comchemicalbook.com.
Further Functionalization: The chloro and nitro groups on the pyridine ring are themselves reactive sites. The chlorine atom can be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction. The nitro group can be reduced to an amino group, which can then be further modified, for example, through diazotization or acylation. This multi-faceted reactivity allows for the strategic construction of complex target molecules for use in materials science and life sciences. The synthesis of related compounds like 2-chloro-5-chloromethylthiazole also highlights the importance of chlorinated heterocyclic intermediates in the production of modern agrochemicals patsnap.com.
General Research Methodologies and Analytical Protocols
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in determining the purity of 2-Chloro-5-nitroisonicotinohydrazide and in the separation of the compound from any starting materials, byproducts, or degradation products.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions synthesizing this compound and for preliminary purity checks. The purity of related isonicotinic hydrazide derivatives is routinely confirmed by TLC. mdpi.com For compounds of this nature, silica (B1680970) gel plates (Kieselgel 60 F254) are commonly employed as the stationary phase due to the polar nature of the hydrazide and nitro groups. mdpi.com
A variety of solvent systems, or mobile phases, can be utilized to achieve effective separation. The choice of mobile phase depends on the specific impurities present. A common approach involves using a mixture of a relatively nonpolar solvent with a more polar solvent to modulate the retention factor (Rf) of the compound. For hydrazone derivatives, mixtures such as ethyl acetate (B1210297) and hexane (B92381) are frequently used. mdpi.com The progress of a reaction can be observed by spotting the reaction mixture on a TLC plate, where the appearance of the product spot and disappearance of reactant spots can be monitored over time. mdpi.com Visualization of the separated spots is typically achieved under UV light, given the chromophoric nature of the nitroaromatic system.
Table 1: Representative TLC Parameters for Hydrazone Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Mixtures of Ethyl Acetate and Hexane |
| Visualization | UV Lamp (254 nm) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar aromatic compounds like substituted pyridines and hydrazones.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. researchgate.net The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. researchgate.nethelixchrom.comsielc.com The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid, in the mobile phase can improve peak shape by suppressing the ionization of the basic pyridine (B92270) nitrogen. helixchrom.comchromforum.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate components with a wide range of polarities.
Detection is most commonly performed using a UV detector, as the nitro and pyridine functional groups in this compound are expected to have strong UV absorbance. researchgate.net A diode array detector (DAD) can be particularly useful as it allows for the monitoring of absorbance at multiple wavelengths. researchgate.net
Table 2: Example HPLC Conditions for Analysis of Substituted Pyridines
| Parameter | Description |
|---|---|
| Column | ACE C18 (250x4.6mm, 5µm) or similar |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Column Temp. | Ambient or controlled (e.g., 40°C) |
Elemental Analysis for Stoichiometric Verification (e.g., Carbon, Hydrogen, Nitrogen Content)
Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized batch of this compound. This method provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretically calculated values based on its molecular formula (C6H4ClN4O3).
The experimentally determined percentages should agree with the calculated values within a narrow margin of error (typically ±0.4%) to verify the compound's stoichiometry and purity. Data from studies on other substituted isonicotinohydrazides demonstrate the utility of this technique. For instance, the elemental analysis of N'-(2-cyanoacetyl)isonicotinohydrazide (C9H8N4O2) showed close agreement between the calculated and found percentages. nih.gov
Table 3: Theoretical vs. Found Elemental Analysis for a Representative Isonicotinohydrazide Derivative (N'-(2-cyanoacetyl)isonicotinohydrazide)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 52.94 | 53.21 |
| Hydrogen (H) | 3.95 | 4.17 |
| Nitrogen (N) | 27.44 | 27.52 |
Data sourced from a study on a related compound for illustrative purposes. nih.gov
Thermal Analysis Techniques for Stability Profiles (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) for complexes)
Thermal analysis techniques are employed to investigate the thermal stability of this compound. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For a compound like this compound, a TGA thermogram would reveal the temperatures at which decomposition occurs, indicated by mass loss. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve can identify thermal events such as melting (endothermic peak) and decomposition (exothermic or endothermic peak). For related compounds, DSC has been used to determine melting points and observe decomposition processes. researchgate.net When used simultaneously, TGA and DSC provide complementary information, helping to distinguish between melting and decomposition events. researchgate.net
Crystallization Techniques for High-Quality Single Crystal Growth
The growth of high-quality single crystals is essential for definitive structural elucidation by X-ray crystallography. Several techniques can be employed to grow single crystals of organic compounds like this compound.
Slow Evaporation: This is one of the most common and simplest methods. researchgate.netosti.gov The compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-defined crystals. Common solvents for substituted pyridines include acetone (B3395972) and methanol. osti.govresearchgate.net
Slow Cooling: In this technique, a saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature. The decrease in solubility at lower temperatures leads to supersaturation and subsequent crystal growth. researchgate.net
Vapor Diffusion: This method involves dissolving the compound in a small amount of a solvent in which it is readily soluble. This solution is placed in a sealed container along with a larger volume of an "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility and induces crystallization.
Bridgman–Stockbarger Method: For compounds that are thermally stable above their melting point, melt growth techniques like the Bridgman–Stockbarger method can be used to grow large bulk single crystals. This involves melting the material in a sealed ampoule and then slowly lowering it through a temperature gradient to initiate and control crystallization. doi.org
Table 4: Common Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N'-(2-cyanoacetyl)isonicotinohydrazide |
| Ethyl Acetate |
| Hexane |
| Acetonitrile |
| Methanol |
| Phosphoric Acid |
| Trifluoroacetic Acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-5-nitroisonicotinohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis can be optimized using acid chlorides (e.g., 2-chloro-5-nitrobenzoic acid derivatives) as precursors. For example, thionyl chloride or oxalyl dichloride in dichloromethane with catalysts like N-methylacetamide at 50°C for 4–12 hours produces acyl chlorides, which can react with hydrazine derivatives . Temperature control (0–20°C vs. 50°C) and solvent selection (benzene vs. dichloromethane) significantly affect crystallinity and purity. Post-synthesis purification via water washing and filtration yields solids characterized by NMR and melting point analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming hydrazide bond formation and nitro-group positioning. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹). Mass spectrometry (HP-GC/MS) provides molecular weight validation (e.g., molecular ion peaks at m/z ~201–229 for related nitroaromatic compounds) . Cross-referencing with NIST spectral databases ensures accuracy .
Q. How should researchers handle safety risks associated with nitro-substituted hydrazides?
- Methodological Answer : Nitro compounds often exhibit respiratory and dermal hazards (H315, H319, H335). Use fume hoods, nitrile gloves, and full-face shields. Avoid dust generation; store in dry, ventilated areas away from oxidizers. Emergency protocols include rinsing eyes with water for 15 minutes and using alcohol-resistant foam for fires .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitro-group introduction in isonicotinohydrazide derivatives?
- Methodological Answer : Nitration typically occurs at the meta position due to electron-withdrawing effects of the chlorine substituent. Computational modeling (DFT studies) can predict electrophilic aromatic substitution pathways. Experimentally, microwave-assisted reactions improve regioselectivity by reducing side reactions, as seen in analogous nitroanthranilic acid syntheses .
Q. How can contradictory solubility data for nitroaromatic hydrazides be resolved in different solvents?
- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. Systematic testing in DMSO, DMF, and ethanol (common solvents for nitro compounds) using UV-Vis spectroscopy or HPLC can quantify solubility. For example, 2-chloro-5-nitrobenzoic acid derivatives show higher solubility in DMF due to strong dipole interactions .
Q. What strategies validate the purity of this compound for pharmacological applications?
- Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and thermal (DSC for melting point consistency) analyses. Purity >98% is achievable via recrystallization from ethanol/water mixtures, as demonstrated for structurally similar hydrazides .
Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer : The nitro group acts as a Lewis base, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺). Single-crystal XRD confirms binding modes, while TGA assesses thermal stability. Such MOFs show promise in catalysis, as seen in nitroaromatic-based frameworks .
Methodological Notes
- Experimental Reproducibility : Document reaction parameters (e.g., reflux time, cooling rates) meticulously, as minor variations in nitro compound synthesis lead to significant yield differences .
- Data Validation : Cross-check spectral data against NIST databases and peer-reviewed protocols to mitigate biases in published results .
- Literature Gaps : Prioritize recent studies (post-2020) for synthetic protocols, as older methods may omit modern safety or analytical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
